![molecular formula C13H15ClFN3O B2567935 2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 2251054-22-3](/img/structure/B2567935.png)
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride, also known as FST-100, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FST-100 is a spirocyclic compound that belongs to the class of triazaspirodecane derivatives. It has a unique chemical structure that makes it an attractive candidate for drug development.
科学的研究の応用
Receptor Agonism and Antagonism
Studies have focused on the development and characterization of derivatives related to "2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride" for their potential roles as receptor agonists or antagonists. For example, compounds have been synthesized to target the ORL1 (orphanin FQ/nociceptin) receptor, showing high affinity and selectivity, and behaving as full agonists in biochemical assays (Röver et al., 2000). Similarly, other research has examined compounds for their antipsychotic profiles, suggesting potential applications in treating psychiatric disorders (Wise et al., 1985).
Anticonvulsant Activity
Another area of research involves the synthesis of fluorinated derivatives to evaluate their anticonvulsant activities. These studies have identified certain compounds with significant efficacy in models of maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, indicating their potential in treating seizure disorders (Obniska et al., 2006).
Neurokinin-1 Receptor Antagonism
Compounds have also been designed to act as neurokinin-1 (NK1) receptor antagonists, with potential applications in managing emesis and depression. These compounds exhibit high affinity, oral activity, and solubility in water, making them suitable for both intravenous and oral administration (Harrison et al., 2001).
Tachykinin NK2 Receptor Antagonism
Research into the synthesis of spiropiperidines has identified compounds with potent and selective non-peptide tachykinin NK2 receptor antagonism. These findings have implications for treating conditions such as bronchoconstriction, highlighting the therapeutic potential of these compounds (Smith et al., 1995).
Anxiolytic-Like Properties
The development of triazaspirodecanone derivatives targeting the orphanin FQ (OFQ) receptor has shown compounds with anxiolytic-like properties. This research opens avenues for novel treatments for anxiety disorders, based on their in vivo efficacy and selectivity (Wichmann et al., 2000).
特性
IUPAC Name |
2-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-10-3-1-9(2-4-10)11-16-12(18)13(17-11)5-7-15-8-6-13;/h1-4,15H,5-8H2,(H,16,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJZKQUHHMFGDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=N2)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。